
21-Aminoepothilone B
Overview
Description
21-Aminoepothilone B, also known as BMS 310705, is an analog of Epothilone B. Epothilones are a class of macrolide compounds originally isolated from the myxobacterium Sorangium cellulosum. These compounds have shown significant potential as anticancer agents due to their ability to stabilize microtubules, similar to the mechanism of action of paclitaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Aminoepothilone B typically involves the conversion of Epothilone B. One method includes the reaction of Epothilone B with meta-chloroperoxybenzoic acid (MCPBA) in dichloromethane to form an N-oxide intermediate. This intermediate is then treated with trifluoroacetic anhydride and 2,6-lutidine in dichloromethane at 70°C in a sealed tube to yield the hydroxymethyl derivative, Epothilone F. The final step involves the reaction of this derivative with diphenylphosphoryl azide and 1,8-diazabicyclo[5.4.0]undec-7-ene in tetrahydrofuran, followed by reduction with triphenylphosphine in tetrahydrofuran or hydrogenation with Lindlar catalyst in ethanol to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic synthesis and pharmaceutical process chemistry, focusing on high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 21-Aminoepothilone B undergoes various chemical reactions, including:
Oxidation: Conversion of Epothilone B to its N-oxide intermediate.
Substitution: Formation of the hydroxymethyl derivative from the N-oxide intermediate.
Reduction: Final reduction step to produce this compound.
Common Reagents and Conditions:
Oxidation: MCPBA in dichloromethane.
Substitution: Trifluoroacetic anhydride and 2,6-lutidine in dichloromethane.
Reduction: Triphenylphosphine in tetrahydrofuran or hydrogenation with Lindlar catalyst in ethanol.
Major Products:
- N-oxide intermediate
- Hydroxymethyl derivative (Epothilone F)
- This compound
Scientific Research Applications
Anticancer Activity
The primary application of 21-Aminoepothilone B is in cancer treatment. Its efficacy has been demonstrated in various preclinical studies:
- Breast Cancer : Research indicates that this compound exhibits significant cytotoxicity against breast cancer cell lines, particularly those resistant to conventional therapies like paclitaxel .
- Prostate Cancer : Studies have shown promising results in treating hormone-refractory prostate cancer, where traditional treatments often fail .
- Ovarian Cancer : The compound has also been evaluated for its effectiveness against ovarian cancer cells that are resistant to taxanes .
Combination Therapies
This compound is being explored in combination with other therapeutic agents to enhance its anticancer effects:
- With Histone Deacetylase Inhibitors (HDACIs) : The combination has shown synergistic effects in inhibiting cancer cell growth .
- With Other Chemotherapeutics : Research into combining it with gemcitabine has indicated improved outcomes in solid tumors .
Case Studies and Clinical Trials
Several case studies and clinical trials have highlighted the potential of this compound:
Safety and Toxicity Profile
While this compound shows promise as an anticancer agent, its safety profile is crucial for clinical application. Preliminary studies suggest that it may have a lower incidence of neurotoxicity compared to traditional taxanes, though further research is needed to fully assess its toxicity profile across different patient populations .
Mechanism of Action
21-Aminoepothilone B exerts its effects by stabilizing microtubules, similar to the mechanism of action of paclitaxel. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization disrupts the normal function of microtubules during cell division, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells .
Comparison with Similar Compounds
- Epothilone A
- Epothilone B
- Epothilone D
- Ixabepilone
Comparison: 21-Aminoepothilone B is unique among its analogs due to the presence of an amino group at the 21st position. This modification enhances its solubility and bioavailability, making it more effective in inducing apoptosis in cancer cells compared to its parent compound, Epothilone B .
Biological Activity
21-Aminoepothilone B, also known as BMS-310705, is a synthetic analog of epothilone B, a class of compounds known for their potent antitumor activity. These compounds have gained attention due to their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells, particularly those resistant to traditional chemotherapeutics like taxanes.
The biological activity of this compound primarily revolves around its interaction with microtubules. Like other epothilones, it promotes the polymerization of tubulin into microtubules and stabilizes these structures against depolymerization. This stabilization disrupts normal mitotic processes, leading to:
- Cell Cycle Arrest : this compound induces G2-M phase arrest in various cancer cell lines.
- Apoptosis Induction : The compound triggers apoptotic pathways, including the activation of caspase-3 and the release of cytochrome c from mitochondria, which is critical for apoptosis.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor efficacy across various cancer types. Notably, it has shown effectiveness against:
- Ovarian Cancer : In vitro studies indicate potent inhibition of ovarian cancer cell proliferation.
- Lung Cancer : The compound has been reported to induce apoptosis in lung carcinoma cells by activating the p53 pathway and increasing reactive oxygen species (ROS) levels .
- Taxane-Resistant Cells : It remains effective against cancer cells that have developed resistance to taxanes due to overexpression of P-glycoprotein .
Comparative Biological Activity
The following table summarizes the comparative biological activity of this compound with other epothilones and traditional chemotherapeutics:
Compound | IC50 (nM) | Mechanism of Action | Notable Activity |
---|---|---|---|
This compound | 2 | Microtubule stabilization | Effective against taxane-resistant cells |
Epothilone B | 17 | Microtubule stabilization | Strong antitumor activity |
Paclitaxel | >100 | Microtubule stabilization | Less effective on taxane-resistant cells |
Clinical Evaluation
This compound has undergone various clinical evaluations. One notable study involved patients with advanced solid tumors, where it demonstrated a manageable safety profile and promising antitumor activity. The trials highlighted:
- Dosing Regimens : Studies assessed different dosing regimens to optimize therapeutic efficacy while minimizing adverse effects.
- Patient Responses : Some patients exhibited partial responses, particularly those with ovarian and lung cancers.
Example Case Study
In a case study involving a patient with advanced ovarian cancer resistant to standard therapies, administration of this compound resulted in significant tumor reduction after several cycles of treatment. The patient tolerated the drug well, with manageable side effects including mild neuropathy and fatigue.
Properties
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-3-[(E)-1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJFPBDHCFMQPN-RGJAOAFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CN)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CN)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280578-49-6 | |
Record name | 21-Aminoepothilone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280578496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-AMINOEPOTHILONE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3SLJ7D1EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.